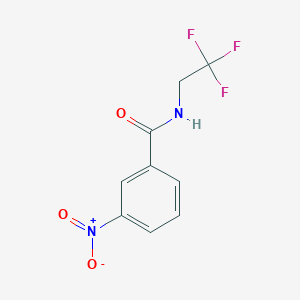

3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis

Benzamide and its derivatives represent a cornerstone in the field of organic synthesis and medicinal chemistry. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a prevalent feature in a vast array of biologically active molecules. nanobioletters.commdpi.com This structural motif is recognized for its chemical stability and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nanobioletters.com Consequently, benzamide derivatives have been explored for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, and antitumor agents. nanobioletters.comresearchgate.net

Overview of Research on Nitro-Substituted Benzamides and Trifluoroethyl Derivatives

Nitro-substituted benzamides are a class of compounds that have been the subject of considerable research. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the chemical reactivity and biological activity of the benzamide scaffold. nih.gov Research has shown that nitrobenzamide derivatives possess a range of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netnih.gov The position of the nitro group on the benzene ring is critical in determining the compound's specific properties. Similarly, N-substituted benzamides with fluoroalkyl chains, such as the trifluoroethyl group, are of interest for their potential to modulate biological activity and improve drug-like properties. nih.gov

While extensive research exists for the broader classes of nitrobenzamides and fluorinated benzamides, detailed studies focusing specifically on 3-nitro-N-(2,2,2-trifluoroethyl)benzamide are not widely available in peer-reviewed literature. However, its chemical synthesis and properties can be understood through the established reactivity of its constituent precursors. A probable synthetic route involves the acylation of 2,2,2-trifluoroethylamine (B1214592) with 3-nitrobenzoyl chloride. This reaction, a standard method for amide bond formation, would yield the target compound.

The chemical properties of this compound can be inferred from its structure. The presence of the nitro group at the meta position of the benzene ring deactivates the ring towards electrophilic substitution while influencing the acidity of the amide proton. The trifluoroethyl group contributes to the compound's stability and lipophilicity.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 26930-22-3 |

| Molecular Formula | C₉H₇F₃N₂O₃ |

| Molecular Weight | 248.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents |

Further research into the specific biological activities and material properties of this compound is warranted to fully elucidate its potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFVGHWZEUZDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro N 2,2,2 Trifluoroethyl Benzamide

Direct Amidation Strategies

Direct amidation methods represent the most straightforward approach to synthesizing 3-nitro-N-(2,2,2-trifluoroethyl)benzamide, typically involving a single step to form the crucial amide linkage.

A prevalent and efficient method for amide synthesis is the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com For the synthesis of the target compound, 2,2,2-trifluoroethylamine (B1214592) is reacted with 3-nitrobenzoyl chloride. The reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. mdpi.com

Synthesis of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoic acid is refluxed with thionyl chloride to yield 3-nitrobenzoyl chloride.

Amidation Reaction: 3-Nitrobenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in a suitable solvent, such as dichloromethane, in the presence of a base to afford this compound.

Another direct approach to forming the amide bond is through the use of coupling reagents. This method circumvents the need for the prior synthesis of the acyl chloride by activating the carboxylic acid in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed, often in combination with additives like 1-hydroxybenzotriazole (HOBt) to enhance the reaction rate and minimize side reactions.

In this procedure, 3-nitrobenzoic acid is mixed with the coupling agent and 2,2,2-trifluoroethylamine in an appropriate organic solvent. The coupling agent activates the carboxyl group of 3-nitrobenzoic acid, making it susceptible to nucleophilic attack by the amine.

| Method | Reactants | Key Reagents & Conditions |

| Acylation | 3-Nitrobenzoyl Chloride and 2,2,2-Trifluoroethylamine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| Coupling Reaction | 3-Nitrobenzoic Acid and 2,2,2-Trifluoroethylamine | Coupling Agent (e.g., EDC, DCC), Solvent (e.g., DMF, CH2Cl2) |

Multi-Step Synthetic Routes via Functional Group Interconversion

These synthetic pathways involve the initial formation of a 3-nitrobenzamide core, followed by the subsequent introduction of the 2,2,2-trifluoroethyl moiety.

This approach entails the N-alkylation of a pre-formed 3-nitrobenzamide with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate. The reaction would necessitate the use of a base to deprotonate the amide nitrogen, thereby facilitating the nucleophilic substitution. However, controlling the selectivity of N-alkylation over potential O-alkylation can be a challenge in such reactions.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. nih.govharvard.edufrontiersin.org A hypothetical multi-step route could involve the reductive amination of 3-nitrobenzaldehyde with 2,2,2-trifluoroethylamine to form the corresponding secondary amine, which would then need to be acylated in a separate step to yield the final amide product. While the direct reductive coupling of nitro compounds with aldehydes is known, it typically leads to the formation of secondary amines rather than amides. nih.govfrontiersin.org

Due to the efficiency and high yields commonly associated with direct amidation strategies, these multi-step routes are generally considered less practical for the synthesis of this compound.

Introduction of the Nitro Group

The introduction of the nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This can be accomplished through direct nitration of the parent benzamide (B126) or by chemical transformation of a pre-existing substituent on the aromatic ring.

Regioselective Nitration of N-(2,2,2-trifluoroethyl)benzamide

The direct nitration of N-(2,2,2-trifluoroethyl)benzamide offers a straightforward route to the target molecule. The N-(2,2,2-trifluoroethyl)amido group is a deactivating and meta-directing substituent on the benzene (B151609) ring. This directing effect is a consequence of the electron-withdrawing nature of the carbonyl group, which deactivates the ortho and para positions towards electrophilic attack, thereby favoring the substitution at the meta position.

A common and effective method for the nitration of aromatic compounds is the use of a nitrating mixture, which typically consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out by slowly adding the nitrating mixture to a solution of N-(2,2,2-trifluoroethyl)benzamide while maintaining a low temperature, usually between 0 and 5 °C, to control the exothermic reaction and minimize the formation of by-products. After the addition is complete, the reaction mixture is allowed to stir for a period to ensure complete conversion. The product is then isolated by pouring the reaction mixture into ice water, which precipitates the solid this compound. The crude product can then be purified by recrystallization.

A general procedure for such a nitration is outlined in the table below:

| Step | Procedure | Purpose |

| 1 | Dissolve N-(2,2,2-trifluoroethyl)benzamide in a suitable solvent (e.g., concentrated sulfuric acid). | To create a homogeneous reaction medium. |

| 2 | Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. | To generate the nitronium ion (NO₂⁺). |

| 3 | Cool both the substrate solution and the nitrating mixture in an ice bath. | To control the reaction temperature and prevent side reactions. |

| 4 | Slowly add the nitrating mixture to the substrate solution with constant stirring. | To ensure a controlled reaction and prevent overheating. |

| 5 | Monitor the reaction progress using a suitable analytical technique (e.g., TLC). | To determine the completion of the reaction. |

| 6 | Quench the reaction by pouring the mixture into ice water. | To stop the reaction and precipitate the product. |

| 7 | Isolate the solid product by filtration and wash with cold water. | To separate the product from the reaction medium and remove residual acids. |

| 8 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water). | To obtain the pure this compound. |

Transformation of Pre-existing Aromatic Substituents to a Nitro Group

An alternative approach to the synthesis of this compound involves the chemical modification of a precursor molecule that already contains a substituent at the 3-position of the benzene ring. A particularly useful precursor is 3-amino-N-(2,2,2-trifluoroethyl)benzamide. The amino group can be converted to a nitro group through a two-step process involving diazotization followed by treatment with a nitrite source in the presence of a copper catalyst (Sandmeyer reaction) or, more directly, through oxidation.

The oxidation of an aromatic amino group to a nitro group can be achieved using various oxidizing agents. A common reagent for this transformation is trifluoroperacetic acid (TFPAA), which can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide. This powerful oxidizing agent can efficiently convert the amino group to a nitro group under controlled conditions.

Another effective oxidant is Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), which is a stable and versatile reagent for various oxidation reactions. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to achieve a high yield of the desired nitro compound while minimizing side reactions.

The general steps for the oxidation of 3-amino-N-(2,2,2-trifluoroethyl)benzamide are as follows:

| Step | Procedure | Reagents/Conditions |

| 1 | Dissolve 3-amino-N-(2,2,2-trifluoroethyl)benzamide in a suitable solvent. | e.g., dichloromethane, acetonitrile |

| 2 | Add the oxidizing agent to the solution. | e.g., trifluoroperacetic acid (in situ), Oxone® |

| 3 | Stir the reaction mixture at a controlled temperature. | e.g., 0 °C to room temperature |

| 4 | Monitor the reaction progress. | TLC, GC-MS |

| 5 | Work-up the reaction mixture to isolate the product. | Quenching, extraction, and purification |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often milder alternatives for the synthesis of this compound. These approaches can be broadly categorized into metal-catalyzed coupling reactions, organocatalytic methods, and photoredox-catalyzed transformations.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of amide bonds. In the context of synthesizing this compound, a plausible route involves the coupling of a 3-nitro-substituted aromatic compound with 2,2,2-trifluoroethylamine.

One such approach is the palladium-catalyzed aminocarbonylation of 3-nitro-iodobenzene. In this reaction, carbon monoxide is introduced to form an acyl-palladium intermediate, which then undergoes reductive elimination with 2,2,2-trifluoroethylamine to yield the desired amide.

Alternatively, the direct amidation of 3-nitrobenzoic acid with 2,2,2-trifluoroethylamine can be facilitated by various metal catalysts. For example, zirconium and titanium complexes have been shown to catalyze the direct formation of amides from carboxylic acids and amines, often under dehydrating conditions. These methods avoid the need to activate the carboxylic acid as an acid chloride or other reactive derivative.

A representative metal-catalyzed amidation is summarized in the table below:

| Catalyst System | Reactants | Conditions |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | 3-nitro-iodobenzene, 2,2,2-trifluoroethylamine, CO | Elevated pressure and temperature |

| Zirconium(IV) chloride (ZrCl₄) | 3-nitrobenzoic acid, 2,2,2-trifluoroethylamine | Reflux in a suitable solvent (e.g., toluene) with a dehydrating agent |

| Titanium(IV) isopropoxide (Ti(O-iPr)₄) | 3-nitrobenzoic acid, 2,2,2-trifluoroethylamine | High temperature |

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for amide bond formation. Boronic acid derivatives, for instance, have been demonstrated to be effective catalysts for the direct amidation of carboxylic acids with amines. The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid.

The reaction between 3-nitrobenzoic acid and 2,2,2-trifluoroethylamine can be promoted by a catalytic amount of an arylboronic acid, such as phenylboronic acid, typically in a high-boiling solvent with azeotropic removal of water to drive the reaction to completion.

| Organocatalyst | Reactants | Conditions |

| Phenylboronic acid | 3-nitrobenzoic acid, 2,2,2-trifluoroethylamine | Reflux in toluene with a Dean-Stark trap |

| 2-Iodoxybenzoic acid (IBX) derivatives | 3-nitrobenzoic acid, 2,2,2-trifluoroethylamine | Room temperature in a suitable solvent |

Photoredox-Catalyzed Transformations for Fluorine Introduction

While the user's request specifically mentions "Photoredox-Catalyzed Transformations for Fluorine Introduction," it is important to clarify that for the synthesis of this compound, the trifluoroethyl group is typically introduced as a complete unit from 2,2,2-trifluoroethylamine. Therefore, photoredox catalysis is more relevant to the formation of the amide bond itself rather than the introduction of fluorine atoms.

Recent advances in photoredox catalysis have enabled the synthesis of amides under mild conditions. One strategy involves the generation of a carbamoyl radical from a suitable precursor, which can then be coupled with an aromatic partner. For the synthesis of this compound, a hypothetical photoredox-catalyzed approach could involve the reaction of a 3-nitrophenyl radical precursor with a source of the N-(2,2,2-trifluoroethyl)carbamoyl radical. However, a more direct and well-established photoredox-catalyzed method would be the coupling of 3-nitrobenzoic acid with 2,2,2-trifluoroethylamine, activated through a photoredox cycle.

A general scheme for a photoredox-catalyzed amidation is as follows:

| Photocatalyst | Reactants | Conditions |

| Iridium or Ruthenium complex | 3-nitrobenzoic acid (activated), 2,2,2-trifluoroethylamine | Visible light irradiation, room temperature |

| Organic dye (e.g., Eosin Y) | 3-nitrobenzoic acid (activated), 2,2,2-trifluoroethylamine | Visible light irradiation, room temperature |

Optimization of Reaction Parameters and Yield Enhancement

The optimization of the synthesis of this compound is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvents and additives, as well as the control of temperature and pressure.

The choice of solvent is a critical factor in the Schotten-Baumann reaction. Often, a two-phase solvent system, consisting of an aqueous and an organic layer, is employed. wikipedia.org The base resides in the aqueous phase to neutralize the generated acid, while the reactants and the product remain in the organic phase, such as dichloromethane or diethyl ether. wikipedia.org

The selection of the base is also a key consideration. Both inorganic bases, like sodium hydroxide (B78521) or potassium carbonate, and organic bases, such as triethylamine or pyridine, can be used. google.comgoogle.com The base plays a crucial role in driving the reaction to completion by neutralizing the hydrochloric acid byproduct.

The following interactive table summarizes the potential impact of different solvents and bases on the reaction yield, based on general principles of the Schotten-Baumann reaction.

| Solvent System | Base | Expected Outcome |

| Dichloromethane/Water | Sodium Hydroxide | Good for dissolving organic reactants and separating the product. |

| Diethyl Ether/Water | Potassium Carbonate | Another effective two-phase system. |

| Tetrahydrofuran (B95107) | Triethylamine | A single-phase system where the base also acts as a solvent. |

| Toluene | Pyridine | Suitable for higher reaction temperatures. |

The reaction is typically carried out at atmospheric pressure. The evolution of hydrogen chloride gas necessitates an open or well-ventilated system, or the use of a suitable acid scavenger.

The table below illustrates the potential effects of temperature on the synthesis of this compound.

| Temperature (°C) | Reaction Time | Potential Yield | Remarks |

| 0-5 | Long | High | Slower reaction rate, but may minimize side reactions. |

| 20-25 (Room Temp) | Moderate | Good | A common starting point for optimization. |

| 50-80 | Short | Potentially Higher | Faster reaction, but risk of increased impurities. |

| >100 | Very Short | Variable | May lead to degradation of reactants or product. |

While this compound is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of analogous chiral compounds containing the N-(2,2,2-trifluoroethyl) moiety. The introduction of the trifluoroethyl group can significantly influence the biological activity of molecules, making the stereoselective synthesis of such compounds an important area of research. nih.gov

Various strategies have been developed for the asymmetric synthesis of chiral molecules containing the N-2,2,2-trifluoroethyl group. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, organocatalytic asymmetric [3 + 2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines have been employed to produce trifluoromethyl-containing spirooxindole derivatives with high stereoselectivity. nih.gov

Furthermore, the synthesis of chiral trifluoromethylated enamides from chiral allylic amines has been achieved with excellent transfer of chirality. chemrxiv.orgresearchgate.net These methods highlight the importance of carefully selecting catalysts and reaction conditions to achieve the desired stereochemical control in molecules analogous to this compound.

Advanced Spectroscopic Characterization of 3 Nitro N 2,2,2 Trifluoroethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-nitrophenyl ring and the protons of the N-(2,2,2-trifluoroethyl) side chain.

The aromatic region is expected to show four protons with characteristic downfield shifts due to the electron-withdrawing nature of the nitro group and the amide functionality. The proton at the C2 position, being ortho to the nitro group, is anticipated to be the most deshielded, appearing as a singlet or a narrowly split triplet at approximately 8.7 ppm. The proton at C6, ortho to the amide group, would likely resonate around 8.2 ppm as a doublet. The proton at C4, meta to both substituents, is expected to appear as a doublet of doublets around 8.4 ppm. The proton at C5, situated between two other protons, would likely be observed as a triplet around 7.7 ppm.

The N-(2,2,2-trifluoroethyl) group will give rise to two key signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet in the range of 4.2-4.4 ppm. This splitting pattern arises from the coupling with the three neighboring fluorine atoms of the trifluoromethyl group. The amide proton (N-H) is predicted to be a broad singlet or a triplet (due to coupling with the adjacent methylene protons) in the region of 8.9-9.1 ppm. The exact chemical shift and multiplicity can be influenced by solvent and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.7 | t | ~1.8 |

| H-4 | ~8.4 | dd | J(H4-H5) = ~8.0, J(H4-H6) = ~1.5 |

| H-5 | ~7.7 | t | ~8.0 |

| H-6 | ~8.2 | d | ~7.8 |

| -CH₂- | ~4.3 | q | ³J(H-F) = ~9.0 |

| N-H | ~9.0 | t | ³J(H-H) = ~6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found furthest downfield, predicted to be in the range of 164-166 ppm.

The aromatic carbons will show a range of chemical shifts influenced by the substituents. The carbon atom bearing the nitro group (C3) is expected to be significantly deshielded, appearing around 148 ppm. The carbon attached to the amide carbonyl (C1) is predicted to be around 135 ppm. The remaining aromatic carbons (C2, C4, C5, C6) will have shifts in the typical aromatic region of 120-135 ppm, with their precise locations determined by the electronic effects of the nitro and amide groups.

The carbons of the trifluoroethyl moiety will also be clearly identifiable. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around 124 ppm. The methylene carbon (-CH₂-) will also be a quartet due to coupling with the fluorine atoms and is expected around 41 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C=O | ~165 | s |

| C1 | ~135 | s |

| C2 | ~123 | s |

| C3 | ~148 | s |

| C4 | ~130 | s |

| C5 | ~125 | s |

| C6 | ~133 | s |

| -CH₂- | ~41 | q |

| -CF₃ | ~124 | q |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoroethyl Moiety Characterization

The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing the trifluoroethyl group. A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift is predicted to be around -73 ppm, a characteristic value for trifluoromethyl groups attached to a carbon adjacent to a nitrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For the aromatic system, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. A correlation between the N-H proton and the -CH₂- protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the N-H and -CH₂- protons to the amide carbonyl carbon, and from the aromatic protons to neighboring aromatic carbons, including the quaternary carbons C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the amide linkage and the orientation of the trifluoroethyl group relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy of Characteristic Vibrations (e.g., Amide I, II; Nitro symmetric/asymmetric stretching)

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the amide and nitro functional groups.

The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3400 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong, sharp peak around 1660-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be in the range of 1530-1550 cm⁻¹.

The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretching vibration is expected to appear in the region of 1520-1540 cm⁻¹, while the symmetric stretching vibration will be observed around 1340-1360 cm⁻¹.

The C-F stretching vibrations of the trifluoromethyl group typically give rise to very strong and broad absorptions in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3400 |

| Amide | C=O Stretch (Amide I) | 1660 - 1680 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1530 - 1550 |

| Nitro | Asymmetric Stretch | 1520 - 1540 |

| Nitro | Symmetric Stretch | 1340 - 1360 |

| Trifluoromethyl | C-F Stretch | 1100 - 1300 (strong, broad) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy

Specific Raman spectroscopic data for this compound, including peak assignments and vibrational mode analysis, is not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), has not been reported in the available scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathways

While the fragmentation of nitroaromatic compounds under ESI-MS conditions has been studied generally, a specific analysis of the fragmentation pathways for this compound is not documented. Studies on similar molecules suggest that fragmentation would likely involve cleavage of the amide bond and loss of the nitro group, but specific daughter ions and their relative abundances for this particular compound are undetermined.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Chromophore Studies

There are no available UV-Vis spectroscopic data for this compound. Such data would typically reveal information about the electronic transitions within the molecule, particularly those involving the nitrophenyl chromophore, but specific absorption maxima (λmax) have not been published.

X-ray Diffraction Studies for Solid-State Structural Analysis

A crystal structure of this compound determined by X-ray diffraction is not available. Consequently, detailed information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains uncharacterized.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

Detailed information on bond lengths, bond angles, and the specific conformation of this compound, which is derived from single-crystal X-ray diffraction analysis, is not available in published scientific literature or structural databases.

Crystal Packing Analysis and Intermolecular Interactions (e.g., N–H···O, C–H···O Hydrogen Bonds)

A definitive analysis of the crystal packing and the specific intermolecular interactions, such as potential N–H···O and C–H···O hydrogen bonds, for this compound cannot be conducted without the experimentally determined crystal structure.

Advanced Computational and Theoretical Investigations of 3 Nitro N 2,2,2 Trifluoroethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations reveal a non-planar structure where the nitro group and the trifluoroethylamide side chain are twisted out of the plane of the benzene (B151609) ring. researchgate.net The electronic structure analysis provides insights into the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro and trifluoroethyl groups.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-NO₂ | 1.48 | - | - |

| C=O | 1.25 | - | - |

| N-H | 1.01 | - | - |

| C-CF₃ | 1.52 | - | - |

| O-N-O | - | 125.0 | - |

| C-C-N (ring) | - | 118.5 | - |

| O=C-N-H | - | - | 175.0 |

| C-N-C-C (side chain) | - | - | 85.0 |

Note: The data in this table is representative and based on DFT calculations for analogous molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For this compound, the presence of the nitro and trifluoroethyl groups is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating its potential as a reactive species. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -2.80 |

| Band Gap (ΔE) | 4.70 |

Note: The values presented are illustrative and derived from computational studies on similar aromatic amides.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, the negative potential (typically colored red) is expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites for electrophilic attack. researchgate.net Conversely, the positive potential (blue) would be located around the hydrogen atoms, particularly the amide N-H, suggesting these as sites for nucleophilic attack. researchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data

Theoretical calculations of spectroscopic parameters are essential for interpreting and confirming experimental data.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using computational methods. ucl.ac.uk For this compound, the aromatic protons are expected to show complex splitting patterns in the downfield region of the ¹H NMR spectrum due to the influence of the nitro group. ucl.ac.uk The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbon atoms attached to the nitro and trifluoromethyl groups. ucl.ac.uk

Vibrational Frequencies: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated and compared with experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound include the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO₂ group. esisresearch.orgresearchgate.net

Table 3: Calculated and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Representative Experimental Frequency (cm⁻¹) |

| N-H | Stretching | 3450 | 3300-3500 |

| C=O | Stretching | 1700 | 1630-1695 |

| NO₂ | Asymmetric Stretch | 1550 | 1500-1560 |

| NO₂ | Symmetric Stretch | 1360 | 1335-1370 |

| C-F | Stretching | 1150 | 1100-1200 |

Note: Calculated frequencies are often scaled to better match experimental values. The experimental data is representative for compounds containing these functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility.

Solvent Effects on Molecular Conformation and Stability

There is currently no available research detailing the impact of different solvents on the molecular conformation and stability of this compound. Such a study would typically involve quantum chemical calculations, like Density Functional Theory (DFT), using various solvent models (e.g., implicit continuum models or explicit solvent molecules). These calculations would aim to identify the most stable conformers of the molecule in different solvent environments and quantify the energetic changes. This analysis would provide insights into how the molecule's three-dimensional shape and stability are influenced by its surroundings, which is crucial for understanding its behavior in solution.

Intermolecular Interaction Analysis in the Solid State

Detailed analysis of the intermolecular interactions of this compound in the solid state is not present in the available literature.

Quantification of Hydrogen Bonding and Other Non-Covalent Interactions

A quantitative analysis of hydrogen bonding and other non-covalent interactions for this compound in the solid state is not available. Such an investigation would typically be part of a detailed crystallographic study, often complemented by computational methods like the Quantum Theory of Atoms in Molecules (QTAIM). This would allow for the characterization and quantification of the strength of various interactions, including classical hydrogen bonds (e.g., N-H···O) and weaker interactions involving the nitro and trifluoromethyl groups.

Computational Studies on Reaction Mechanisms and Selectivity

There are no published computational studies on the reaction mechanisms and selectivity for the synthesis or derivatization of this compound.

Elucidation of Transition States and Energy Barriers for Synthetic Transformations

Computational elucidation of transition states and energy barriers for synthetic transformations involving this compound has not been reported. This type of study would involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energies. This information is critical for understanding the kinetics and feasibility of a chemical reaction.

Rationalization of Regioselectivity and Stereoselectivity in Derivatization Reactions

There is no available research that computationally rationalizes the regioselectivity or stereoselectivity in derivatization reactions of this compound. Such studies would typically employ computational models to compare the energy barriers of different possible reaction pathways, thereby explaining why a particular regio- or stereoisomer is preferentially formed. These investigations are fundamental for the rational design of selective synthetic routes.

Chemical Reactivity and Derivatization of 3 Nitro N 2,2,2 Trifluoroethyl Benzamide

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into various other nitrogen-containing moieties, most notably the amino group. wikipedia.orgnih.gov These transformations are fundamental in synthetic chemistry for creating complex molecules from readily available nitroaromatic compounds. unimi.it

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis, providing access to anilines which are crucial intermediates. unimi.itjsynthchem.com This conversion must be performed chemoselectively to avoid altering the amide or the trifluoroethyl groups.

Catalytic Hydrogenation: This is a widely used industrial method for reducing nitroaromatics. google.comgoogle.com The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgyoutube.com The reaction conditions are generally mild and can be tuned to achieve high selectivity, leaving functional groups like amides intact. researchgate.net For instance, catalytic transfer hydrogenation using formate (B1220265) salts as a hydrogen source in the presence of a palladium catalyst is another mild and effective method. researchgate.net

Metal-Mediated Reduction: Classic methods for nitro group reduction involve the use of metals in acidic media. unimi.it The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid (HCl), is a long-established method. unimi.it Other effective metal-based systems include tin(II) chloride (SnCl₂) in concentrated HCl, and zinc (Zn) dust. wikipedia.orgresearchgate.net More modern, metal-free approaches using reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine have also been developed, offering broad functional group tolerance. organic-chemistry.orggoogle.com These methods are highly chemoselective for the nitro group, even in the presence of other reducible functionalities. organic-chemistry.orgorganic-chemistry.org

| Reagent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | 3-amino-N-(2,2,2-trifluoroethyl)benzamide | Highly efficient and clean. Amide group is stable. youtube.com |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | 3-amino-N-(2,2,2-trifluoroethyl)benzamide | Classic, cost-effective method. unimi.itresearchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 3-amino-N-(2,2,2-trifluoroethyl)benzamide | Mild conditions, good for sensitive substrates. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | 3-amino-N-(2,2,2-trifluoroethyl)benzamide | A modified borohydride (B1222165) system that can reduce nitro groups while typically being unreactive towards amides. jsynthchem.com |

| HSiCl₃ / Tertiary Amine | Dichloromethane or Acetonitrile | 3-amino-N-(2,2,2-trifluoroethyl)benzamide | Metal-free method with excellent chemoselectivity. organic-chemistry.org |

Depending on the reducing agent and reaction conditions, the reduction of the nitro group can be stopped at intermediate stages to yield other valuable nitrogen functionalities. wikipedia.orgnih.gov

Hydroxylamines: Partial reduction of nitroarenes can yield N-arylhydroxylamines. This can be achieved using milder reducing agents or carefully controlled conditions. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon and hydrazine (B178648) at low temperatures are effective for this transformation. wikipedia.org

Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides like lithium aluminum hydride, nitroarenes can dimerize to form azo compounds. wikipedia.org Azoxy compounds are often formed as intermediates in the reduction of nitro compounds to anilines and can sometimes be isolated. google.com

Hydrazine Derivatives: Treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Reactions at the Amide Linkage

The amide bond is known for its stability, which is a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net However, it can undergo several important transformations under appropriate conditions.

Amides can be hydrolyzed to their constituent carboxylic acid and amine components, though this typically requires forcing conditions such as strong acid or base and elevated temperatures. researchgate.net

Acidic Hydrolysis: Heating 3-nitro-N-(2,2,2-trifluoroethyl)benzamide with a strong aqueous acid (e.g., H₂SO₄ or HCl) would cleave the amide bond. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. rsc.org The final products would be 3-nitrobenzoic acid and 2,2,2-trifluoroethanaminium salt.

Alkaline Hydrolysis: Similarly, refluxing the compound with a strong aqueous base (e.g., NaOH or KOH) would result in hydrolysis. The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This would yield the sodium salt of 3-nitrobenzoic acid and free 2,2,2-trifluoroethylamine (B1214592). Secondary amides are generally very resistant to alkaline hydrolysis. researchgate.net

While the N-H proton of a secondary amide is not highly acidic, it can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: Deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide), would yield an N-alkylated, tertiary amide.

N-Acylation: The same amidate anion can react with acylating agents like acyl chlorides or anhydrides to form an N-acyl derivative, known as an imide. These reactions are a common method for synthesizing amides from amines and carboxylic acid derivatives. bath.ac.uk

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the secondary amide into a secondary amine. This transformation is a key method for amine synthesis. researchgate.net

A significant challenge in reducing the amide in this compound is the presence of the easily reducible nitro group. The choice of reducing agent is therefore critical to achieve the desired selectivity.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. youtube.com However, LiAlH₄ can also reduce nitroarenes, often leading to azo compounds rather than anilines, which would result in a mixture of products. wikipedia.org Borane complexes (e.g., BH₃·THF) can also reduce amides and might offer different selectivity profiles.

Catalytic Hydrosilylation: A milder and often more selective method is the catalytic hydrosilylation of amides. This involves a silane (B1218182) reducing agent (e.g., HSiCl₃ or tetramethyldisiloxane) and a transition metal catalyst. researchgate.netrsc.org This method has been shown to be tolerant of various functional groups and could potentially be used to selectively reduce the amide without affecting the nitro group, or to reduce both functionalities under different conditions.

| Reagent | Expected Amide Product | Potential Side Reactions | Notes |

|---|---|---|---|

| LiAlH₄ | N-(3-nitrobenzyl)(2,2,2-trifluoroethyl)amine | Reduction of nitro group to azo/azoxy compounds. wikipedia.org | Low selectivity is expected due to the high reactivity of LiAlH₄. |

| BH₃·THF | N-(3-nitrobenzyl)(2,2,2-trifluoroethyl)amine | Possible reduction of the nitro group. | Boranes are effective for amide reduction and may offer better selectivity than LiAlH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | N-(3-aminobenzyl)(2,2,2-trifluoroethyl)amine | Simultaneous reduction of both nitro and amide groups. | Harsh conditions (high pressure/temperature) are often needed for amide reduction, which would also reduce the nitro group. researchgate.net |

| Catalytic Hydrosilylation | N-(3-nitrobenzyl)(2,2,2-trifluoroethyl)amine | Potential for selective reduction depending on the catalyst and silane used. rsc.org | Offers a milder alternative with potentially higher chemoselectivity. researchgate.net |

Reactivity of the Trifluoroethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. This exceptional strength imparts high thermal and chemical stability to the trifluoroethyl moiety. The C-F bonds are generally resistant to cleavage under a wide range of reaction conditions, including those involving strong acids, bases, and common nucleophiles. The high electronegativity of fluorine atoms also polarizes the C-F bonds, further contributing to their stability. This inherent stability means that the trifluoroethyl group is expected to remain intact during most chemical transformations performed on other parts of the molecule.

Given the high stability of the C-F bonds, the trifluoroethyl group itself is not readily susceptible to exchange reactions. Unlike other alkyl halides, where the halogen can act as a leaving group, the fluoride (B91410) ion is a poor leaving group. Consequently, nucleophilic substitution reactions at the carbon atom bearing the fluorine atoms are highly unfavorable.

Functionalization of the trifluoroethyl group is also challenging due to the deactivating effect of the fluorine atoms, which reduces the reactivity of the adjacent C-H bonds. While some specialized methods exist for the functionalization of fluoroalkyl groups, they typically require harsh conditions or specific catalytic systems that may not be compatible with the other functional groups present in this compound.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. However, the benzene ring in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the N-(2,2,2-trifluoroethyl)benzamide group.

Both the nitro group and the amide group are meta-directing. The nitro group deactivates the ring through both inductive and resonance effects, withdrawing electron density and making the ring less nucleophilic. mdpi.com Similarly, the carbonyl group of the amide withdraws electron density from the ring, also acting as a deactivating, meta-directing group.

Therefore, any electrophilic substitution on this molecule will be challenging and require forcing conditions, such as high temperatures and strong acid catalysts. msu.edu If a reaction does occur, the electrophile would be directed to the positions meta to both existing substituents. The primary site of substitution would be the C5 position, which is meta to both the nitro group and the amide group.

| Position on Benzene Ring | Activating/Deactivating Effect | Directing Influence |

| C1 (-CONHCH₂CF₃) | Deactivating | Meta |

| C3 (-NO₂) | Strongly Deactivating | Meta |

| C5 | Most likely site for EAS | Meta to both groups |

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In this compound, the nitro group is a potent activating group for SNAr. However, in the parent molecule, there is no suitable leaving group (like a halogen) on the aromatic ring. Therefore, this compound itself is not expected to undergo nucleophilic aromatic substitution.

An SNAr reaction would only become feasible if a leaving group were to be introduced onto the ring, particularly at a position ortho or para to the nitro group (i.e., the C2, C4, or C6 positions). The nitro group at the C3 position is meta to all other available positions, and as such, it would not effectively stabilize the intermediate required for a substitution at those sites. masterorganicchemistry.com

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs of this compound would primarily involve modifications to the benzene ring, as the trifluoroethyl amide portion is generally robust.

Halogenation:

Introducing a halogen atom onto the benzene ring would proceed via an electrophilic aromatic substitution mechanism. Due to the deactivated nature of the ring, this would require harsh conditions. For example, bromination would likely necessitate the use of Br₂ with a strong Lewis acid catalyst like FeBr₃ at elevated temperatures. The substitution would be expected to occur primarily at the C5 position, which is meta to both the nitro and the amide groups. Iodination of deactivated aromatic rings can be achieved using reagents like a mixture of iodine and nitric acid. wikipedia.org

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃, heat | 5-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzamide |

| Chlorination | Cl₂, FeCl₃, heat | 5-chloro-3-nitro-N-(2,2,2-trifluoroethyl)benzamide |

| Iodination | I₂, HNO₃ | 5-iodo-3-nitro-N-(2,2,2-trifluoroethyl)benzamide |

Table 2: Predicted Halogenation Reactions

Alkylation:

Friedel-Crafts alkylation is generally not successful on strongly deactivated aromatic rings like the one in this compound. libretexts.org The presence of the nitro group and the amide group makes the ring too electron-poor to react with the carbocation electrophile generated in the Friedel-Crafts reaction. youtube.com Therefore, direct alkylation of the benzene ring is not a viable synthetic route for producing alkylated analogs. Alternative, multi-step synthetic strategies would be required to introduce alkyl groups, likely by starting with an already alkylated benzene derivative before introducing the nitro and amide functionalities.

Alterations of the N-(2,2,2-trifluoroethyl) Moiety

The N-(2,2,2-trifluoroethyl) moiety in benzamides is generally characterized by its high stability, a feature attributable to the strong carbon-fluorine bonds. This inherent stability often means that chemical transformations are directed at other, more reactive sites within the molecule. However, research into the functionalization of highly fluorinated aliphatic groups suggests potential pathways for the alteration of this moiety, primarily through C-F bond activation.

One of the most notable potential transformations is defluorinative functionalization. While direct evidence of this reaction on this compound is not extensively documented in the current body of scientific literature, related studies on similar structures, such as trifluoroacetamides, provide a basis for exploration. A mechanochemical protocol for the defluorinative arylation of both aliphatic and aromatic trifluoroacetamides has been developed, yielding aromatic amides. acs.org This process, mediated by dysprosium(III) oxide and catalyzed by nickel, demonstrates that the formidable C-F bond can be selectively cleaved and replaced with a new carbon-carbon bond under specific milling conditions. acs.org

The reaction of trifluoroacetanilide with various arylating agents, including arylboronic acids, trimethoxyphenylsilanes, and diaryliodonium salts, has been shown to proceed smoothly, affording the desired arylated amides in good yields. acs.org The success of this methodology on trifluoroacetamides suggests its potential applicability to other compounds containing the trifluoroethyl group, including this compound. The electron-withdrawing nature of the 3-nitrobenzoyl group could potentially influence the reactivity of the C-F bonds in the trifluoroethyl moiety, a factor that would require specific investigation.

Below is a table summarizing the findings on the defluorinative arylation of a model trifluoroacetamide, which could serve as a basis for potential future studies on this compound.

| Arylating Agent | Catalyst/Mediator | Product | Yield (%) |

|---|---|---|---|

| Arylboronic Acid | NiBr₂ / Dy₂O₃ | N-Aryl-benzamide | Up to 86% |

| Trimethoxyphenylsilane | NiBr₂ / DABCO / Dy₂O₃ | N-Aryl-benzamide | 86% |

| Diaryliodonium Salt | NiBr₂ / DABCO / Dy₂O₃ | N-Aryl-benzamide | High |

It is important to note that apart from such defluorinative strategies, the literature does not extensively cover other direct alterations of the N-(2,2,2-trifluoroethyl) group within an amide structure. The focus has largely been on the synthesis of N-trifluoromethyl or N-difluoromethyl amides, or on reactions where the trifluoroethyl group remains intact. researchgate.netacs.orgnih.gov The development of methods for C-H functionalization of the ethyl backbone of the N-(2,2,2-trifluoroethyl) moiety, for instance, remains a largely unexplored area of synthetic chemistry. The inherent stability of this group makes it a reliable component in molecular design, but also a challenging target for chemical modification.

Non Biological Applications and Material Science Relevance

A Versatile Building Block for Non-Biological Targets

In the field of organic synthesis, the true value of a compound often lies in its ability to serve as a versatile precursor for more complex molecules. 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is well-positioned in this regard. The presence of the nitro group offers a strategic advantage; it is a well-established electron-withdrawing group that can be readily transformed into a variety of other functional groups.

For instance, the reduction of the nitro group to an amine is a fundamental transformation in organic chemistry. This would yield 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a diamine derivative that can serve as a monomer for the synthesis of specialized polyamides or other condensation polymers. The resulting polymers would incorporate the trifluoroethyl moiety, potentially leading to materials with enhanced thermal stability and specific solubility profiles.

Furthermore, the aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functionalities. This adaptability makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules targeted for applications in dye chemistry, energetic materials, or as specialized ligands for catalysis, moving beyond the biological sphere.

Envisioning a Role in Advanced Materials Chemistry

The molecular architecture of this compound suggests its potential utility in the burgeoning field of advanced materials. The incorporation of fluorine is a known strategy for tuning the properties of organic materials.

Fluorinated Liquid Crystals: The presence of the trifluoroethyl group could be leveraged in the design of novel liquid crystalline materials. Fluorination is known to influence key properties such as dielectric anisotropy, viscosity, and mesophase behavior. While direct studies on this specific compound are lacking, the principle of incorporating fluorinated segments to modulate liquid crystal properties is well-established. The rigid benzamide (B126) core coupled with the polar trifluoroethyl group could lead to the formation of specific mesophases with desirable electro-optical properties.

High-Performance Polymers: As mentioned, the derivative 3-amino-N-(2,2,2-trifluoroethyl)benzamide could be a valuable monomer for synthesizing fluorinated polyamides or polyimides. The introduction of trifluoromethyl groups into polymer backbones is a recognized method for enhancing thermal stability, chemical resistance, and lowering the dielectric constant. researchgate.net Such polymers could find applications in the aerospace and electronics industries where materials with high performance under extreme conditions are required. The synthesis of fluorinated polyamides from fluorinated monomers is a well-documented approach to achieve these enhanced properties. mdpi.com

Smart Materials: The combination of the nitro group, capable of participating in charge-transfer interactions, and the polar trifluoroethyl group could be exploited in the design of "smart" materials. These are materials that respond to external stimuli such as light, temperature, or an electric field. The electronic properties conferred by the nitroaromatic system could be harnessed for applications in non-linear optics or as components in stimuli-responsive gels or films.

Harnessing Supramolecular Interactions and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orgijsr.net The functional groups present in this compound provide several avenues for its application in this field.

The amide group is a powerful hydrogen bond donor and acceptor, capable of forming strong and directional interactions. This can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. The nitro group can also participate in hydrogen bonding as an acceptor and engage in dipole-dipole and charge-transfer interactions.

Crystal Engineering: The interplay of these non-covalent forces makes this molecule an interesting target for crystal engineering studies. By systematically studying its co-crystallization with other molecules, it may be possible to design new solid-state architectures with specific properties. For example, co-crystals with electron-rich aromatic compounds could exhibit interesting charge-transfer characteristics.

Chiral Solvating Agents: While the parent molecule is not chiral, derivatives synthesized from it could be. The introduction of a chiral center, for instance, by using a chiral amine in its synthesis, would open up the possibility of its use as a chiral solvating agent. The trifluoromethyl group can play a crucial role in creating specific chiral recognition sites through steric and electronic interactions. The development of artificial receptors for molecular recognition often relies on creating well-defined cavities with specific interaction points, a concept to which derivatives of this compound could contribute. uni-mainz.de

A Potential Chemical Probe or Ligand in Non-Biological Systems

The term "chemical probe" is often associated with biological systems, but the concept extends to non-biological applications as well. A chemical probe is a small molecule used to study and manipulate a system of interest.

The trifluoromethyl group in this compound makes it a candidate for ¹⁹F NMR (Nuclear Magnetic Resonance) studies. ¹⁹F NMR is a powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it possible to detect subtle changes in the local environment of the fluorine atoms. Therefore, this compound or its derivatives could be used as probes to monitor processes in non-biological systems, such as polymerization reactions or the formation of supramolecular assemblies.

Furthermore, the amide and nitro functionalities can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in coordination chemistry. The electronic properties of the resulting metal complexes could be tuned by the electron-withdrawing nature of the nitro and trifluoroethyl groups, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Conclusion and Future Research Directions

Current Understanding and Key Findings for 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Currently, the scientific understanding of this compound is confined to its fundamental chemical identity. Publicly available data is limited to basic molecular and physical properties, with no detailed experimental or theoretical studies published in peer-reviewed literature. The key findings are thus a summary of its known identifiers and calculated properties.

The presence of the electron-withdrawing nitro group on the benzene (B151609) ring, combined with the highly electronegative trifluoromethyl group, suggests that this molecule may possess unique electronic and chemical properties. However, without dedicated studies, its reactivity, stability, and potential utility remain speculative. The lack of published research presents a clear opportunity for foundational studies to characterize this compound thoroughly.

| Identifier | Value |

|---|---|

| CAS Number | 26930-22-3 |

| Molecular Formula | C₉H₇F₃N₂O₃ |

| Molecular Weight | 248.16 g/mol |

Unexplored Avenues in Synthesis and Derivatization

The development of efficient and scalable synthetic routes is a primary area for future investigation. While general methods for the synthesis of N-benzamides are well-established, optimizing a procedure for this specific fluorinated compound could be a valuable endeavor. nanobioletters.com

Potential Synthetic Strategies:

Acyl Chloride Route: A common approach would involve the reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine (B1214592). This method is often straightforward and could be optimized by varying the solvent, temperature, and base used to scavenge the HCl byproduct.

Amidation via Carboxylic Acid: Direct coupling of 3-nitrobenzoic acid with 2,2,2-trifluoroethylamine using modern coupling reagents (e.g., EDC/HOBt or HATU) presents an alternative route that avoids the need for preparing the acyl chloride. nih.gov

Beyond its initial synthesis, the derivatization of this compound offers a rich field for chemical exploration. The molecule provides several sites for modification, which could be used to tune its properties for specific applications.

Proposed Derivatization Pathways:

Reduction of the Nitro Group: The nitro group could be reduced to an amine, which would serve as a versatile handle for a wide range of subsequent reactions, including diazotization, further amidation, or alkylation. This transformation would also dramatically alter the electronic properties of the aromatic ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group could activate the benzene ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Modification of the Trifluoroethyl Group: While chemically robust, advanced synthetic methods could potentially allow for modifications of the trifluoroethyl moiety, although this would likely be more challenging.

Advanced Characterization Techniques and Computational Methodologies for Future Research

A foundational step in understanding this compound is its thorough characterization using modern analytical techniques. Such studies would provide the first detailed picture of its structural and electronic properties. researchgate.net

Recommended Characterization Techniques:

Spectroscopy: Comprehensive analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy would confirm the molecular structure and provide insight into the electronic environment of the nuclei.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. Studies of its fragmentation patterns could also provide structural information.

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. rsc.orgrsc.org This would be particularly valuable for understanding how the fluorinated and nitrated portions of the molecule influence its crystal packing. acs.org

In parallel with experimental work, computational chemistry offers a powerful tool for predicting the properties and reactivity of this molecule. researchgate.netresearchgate.net

Future Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to model the molecular geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energies and electrostatic potential maps). mdpi.comijirset.com These calculations can help rationalize experimental findings and predict reactivity.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules, providing insights into its behavior in different environments.

| Research Area | Proposed Methodologies | Potential Outcomes |

|---|---|---|

| Synthesis | Optimization of acyl chloride and direct amidation routes | Efficient, scalable, and high-purity synthetic pathways |

| Derivatization | Nitro group reduction, aromatic substitution | Creation of a library of novel compounds with tunable properties |

| Characterization | NMR, HRMS, FTIR, Single-Crystal X-ray Diffraction | Detailed understanding of molecular structure and solid-state packing |

| Computational Analysis | DFT calculations, Molecular Dynamics simulations | Prediction of reactivity, electronic properties, and conformational behavior |

Outlook on Novel Non-Biological Applications and Materials Development

The unique combination of functional groups in this compound suggests its potential utility in materials science. Both nitroaromatic and fluorinated compounds are known to impart specific properties to materials. nih.govnih.govnih.gov

Potential Application Areas:

Polymer Science: The molecule could serve as a monomer or an additive in the development of specialty polymers. The presence of fluorine could enhance thermal stability, chemical resistance, and hydrophobicity, leading to materials suitable for high-performance applications such as advanced coatings or membranes. mdpi.com Nitrogen-containing polymers are also of interest as precursors for nitrogen-doped carbon materials. mdpi.comresearchgate.net

Materials for Electronics: Nitroaromatic compounds are known for their electron-accepting properties. This suggests that this compound or its derivatives could be investigated as components in organic electronic materials, such as semiconductors or materials with non-linear optical properties.

Energetic Materials Research: While requiring careful handling and investigation, nitroaromatic compounds are the basis for many energetic materials. Fundamental research could explore the thermal and energetic properties of this compound to understand the impact of the trifluoroethyl group on these characteristics.

Sensing Applications: Polymers containing nitroaromatic groups have been explored for their ability to detect certain analytes through fluorescence quenching mechanisms. nih.gov Materials derived from this compound could potentially be developed for chemical sensing applications.

Q & A

Basic: What are the most reliable synthetic routes for 3-nitro-N-(2,2,2-trifluoroethyl)benzamide, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. A catalyst-free, one-pot reaction using phosphorus pentachloride (PCl₅) at 100°C for 2 hours has achieved yields up to 96.9% . Key variables include stoichiometric ratios of PCl₅ to the benzamide precursor, reaction temperature, and vacuum distillation for purification. Lower temperatures (<80°C) may reduce side-product formation but prolong reaction times. Comparative studies suggest that solvent choice (e.g., acetonitrile vs. THF) affects reaction kinetics and purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoroethyl and nitro groups. For example:

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

- ¹H NMR : The ethylenic protons adjacent to the trifluoroethyl group appear as a quartet (J ≈ 9 Hz) .

X-ray crystallography can resolve ambiguities in regiochemistry, particularly if nitro group positioning is contested . Mass spectrometry (ESI-MS) with m/z matching the molecular ion ([M+H]⁺) further validates purity .

Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or structural analogs. For example:

- Enzyme Inhibition Assays : If IC₅₀ values vary, validate using isothermal titration calorimetry (ITC) to measure binding affinities directly .

- Structural Analogs : Compare with derivatives like N-(2-phenylethyl)benzamide to isolate the trifluoroethyl group’s electronic effects .

- Meta-Analysis : Cross-reference datasets from PubChem and patent literature (e.g., Janssen Sciences’ synthetic protocols) to identify batch-specific impurities .

Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

The CF₃ group enhances metabolic stability by:

- Reducing Basicility : The electron-withdrawing effect lowers the pKa of adjacent amines, minimizing protonation and improving membrane permeability .

- Steric Effects : Molecular dynamics simulations show the CF₃ group restricts rotation around the C-N bond, favoring bioactive conformations .

In vitro ADME studies using hepatic microsomes (human/rat) quantify oxidative degradation rates, with trifluoroethyl analogs showing 2–3× longer half-lives than non-fluorinated counterparts .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Vacuum Distillation : Effective for removing phosphorus oxychloride byproducts, yielding >95% purity at 1.3 mmHg .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for small-scale purification; monitor by TLC (Rf ≈ 0.3) .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline forms suitable for X-ray analysis .

Advanced: How to design experiments to study the nitro group’s role in target binding?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs replacing the nitro group with cyano (-CN) or methanesulfonyl (-SO₂Me) groups and compare binding affinities via SPR .

- Computational Docking : Use Schrödinger Suite to model nitro group interactions with active-site residues (e.g., hydrogen bonding with serine or tyrosine) .

- Mutagenesis Studies : If targeting enzymes, mutate putative binding residues (e.g., Ser195 in hydrolases) and assess activity loss via fluorogenic assays .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : DSC shows decomposition onset at 180°C; store at -20°C in amber vials .

- Hydrolytic Stability : Susceptible to base-mediated nitro group reduction; avoid aqueous buffers with pH > 8 .

- Light Sensitivity : UV-Vis spectroscopy confirms nitro group photodegradation; use argon-filled containers for long-term storage .

Advanced: How to address low solubility in aqueous assays for this compound?

Methodological Answer:

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to enhance solubility without denaturing proteins .

- Prodrug Design : Synthesize phosphate or acetate esters of the benzamide to improve hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell-based assays .

Advanced: What computational tools predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Platforms : Use GLORY or Meteor to identify likely Phase I/II metabolites (e.g., nitro reduction to amine or glucuronidation) .

- Density Functional Theory (DFT) : Calculate activation energies for nitro group reduction to prioritize labile metabolites .

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

Basic: How to validate the absence of genotoxic impurities in synthetic batches?

Methodological Answer:

- HPLC-MS/MS : Detect residual aryl amines (potential nitro reduction byproducts) with LOQ ≤ 1 ppm .

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity .

- ICH Guidelines : Follow Q3A/B thresholds for elemental impurities (e.g., Pd < 10 ppm if metal catalysts are used) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro